molecular formula C9H17NO4 B2641300 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide CAS No. 1421522-37-3

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide

Cat. No.: B2641300
CAS No.: 1421522-37-3
M. Wt: 203.238
InChI Key: FLFJLFDSNOHZLG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide is a chemical compound with a unique structure that includes a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of Hydroxy and Hydroxymethyl Groups: Hydroxylation reactions are employed to introduce the hydroxy and hydroxymethyl groups onto the cyclopentyl ring.

    Formation of the Acetamide Moiety: The acetamide group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The acetamide moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a methoxy group.

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(3-methoxyphenoxy)acetamide: Similar structure with a phenoxy group.

Uniqueness

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group differentiates it from similar compounds, potentially leading to different reactivity and applications.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-14-5-9(13)10-7-2-6(4-11)8(12)3-7/h6-8,11-12H,2-5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFJLFDSNOHZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CC(C(C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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